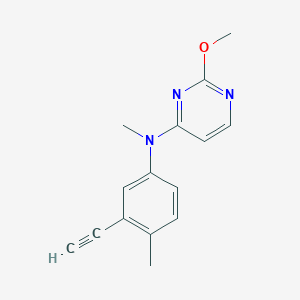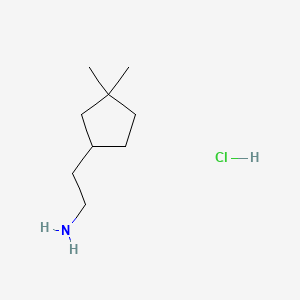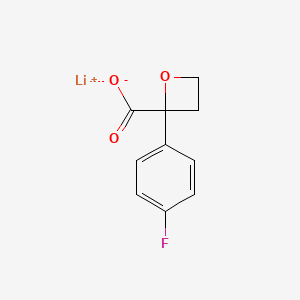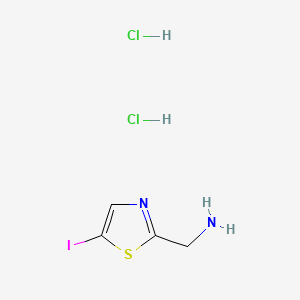
4-(2,2,2-Trifluoroacetamido)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2,2-Trifluoroacetamido)picolinic acid is a fluorinated organic compound with the molecular formula C8H5F3N2O3 and a molecular weight of 234.13 g/mol . This compound is known for its unique chemical properties and versatility in various scientific research applications.
Méthodes De Préparation
The synthesis of 4-(2,2,2-Trifluoroacetamido)picolinic acid typically involves the reaction of picolinic acid with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or acetonitrile
Temperature: Room temperature to reflux
Base: Triethylamine or pyridine
The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Analyse Des Réactions Chimiques
4-(2,2,2-Trifluoroacetamido)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoroacetamido group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Solvents: Dichloromethane, acetonitrile, ethanol
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-(2,2,2-Trifluoroacetamido)picolinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(2,2,2-Trifluoroacetamido)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit viral entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . Additionally, it binds to zinc finger proteins, altering their structure and disrupting their function, which can inhibit viral replication and packaging .
Comparaison Avec Des Composés Similaires
4-(2,2,2-Trifluoroacetamido)picolinic acid can be compared with other similar compounds, such as:
Propriétés
Formule moléculaire |
C8H5F3N2O3 |
|---|---|
Poids moléculaire |
234.13 g/mol |
Nom IUPAC |
4-[(2,2,2-trifluoroacetyl)amino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-4-1-2-12-5(3-4)6(14)15/h1-3H,(H,14,15)(H,12,13,16) |
Clé InChI |
FZHHSPWKGHKERO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1NC(=O)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13480922.png)



![rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane](/img/structure/B13480959.png)


![{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B13480967.png)
![rac-tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13480972.png)





